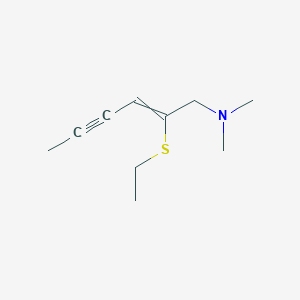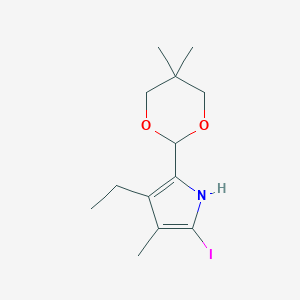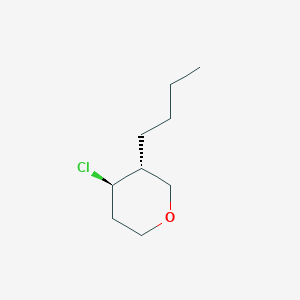![molecular formula C10H12NS+ B14595877 Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl- CAS No. 61612-08-6](/img/structure/B14595877.png)
Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl- is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of thienopyridines makes them valuable in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridinium, 7-ethyl-6-methyl- typically involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials . One common method includes the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base, leading to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .
Industrial Production Methods: Industrial production methods for thieno[2,3-b]pyridinium, 7-ethyl-6-methyl- often involve multicomponent synthesis starting from cycloalkanones, methyl formate, and 2-cyanoethanethioamide, followed by the reaction of the intermediate with N-aryl-2-bromoacetamides .
Analyse Chemischer Reaktionen
Types of Reactions: Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions include functionalized thieno[2,3-b]pyridines, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of thieno[2,3-b]pyridinium, 7-ethyl-6-methyl- involves its interaction with specific molecular targets and pathways. It has been reported to inhibit Pim-1 kinase and modulate multidrug resistance . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
- Thieno[3,2-b]thiophene
- Thieno[3,2-d]pyrimidine
- Thieno[3,4-b]pyridine
Comparison: Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other thienopyridine derivatives . Its ability to inhibit specific kinases and modulate drug resistance sets it apart from similar compounds .
Eigenschaften
CAS-Nummer |
61612-08-6 |
|---|---|
Molekularformel |
C10H12NS+ |
Molekulargewicht |
178.28 g/mol |
IUPAC-Name |
7-ethyl-6-methylthieno[2,3-b]pyridin-7-ium |
InChI |
InChI=1S/C10H12NS/c1-3-11-8(2)4-5-9-6-7-12-10(9)11/h4-7H,3H2,1-2H3/q+1 |
InChI-Schlüssel |
RPRTWDVALQUNHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+]1=C(C=CC2=C1SC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine](/img/structure/B14595813.png)
![N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide](/img/structure/B14595825.png)
![2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14595826.png)
![N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea](/img/structure/B14595827.png)
![(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone)](/img/structure/B14595828.png)
![10-Chloro-11a-methyl-11a,12-dihydro-11H-benzo[a]xanthene](/img/structure/B14595835.png)




![4-Methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14595862.png)



